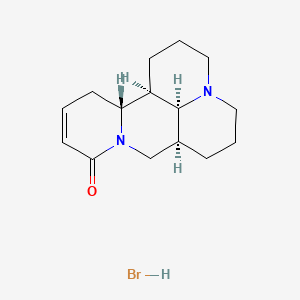
Sophocarpine hydrobromide
Vue d'ensemble
Description
Sophocarpine hydrobromide is a compound derived from the traditional Chinese medicine Sophora flavescens . It contains several types of alkaloids such as aloperin, matrine, and sophocarpine .
Synthesis Analysis
Sophocarpine has been found to have antiarrhythmic effects . It has been used in studies to examine its electrophysiological effects on action potentials (AP) and ionic currents of cardiac myocytes .Molecular Structure Analysis
The molecular formula of Sophocarpine hydrobromide is C15H23BrN2O . It is a tetracyclic quinolizidine alkaloid .Chemical Reactions Analysis
Sophocarpine has been found to have effects on various ionic currents. It can decrease the amplitude and maximal depolarization velocity (Vmax) of fast response AP (fAP) and slow response AP (sAP), and attenuate the Ca2+ current (ICaL) and the K+ tail current .Physical And Chemical Properties Analysis
Sophocarpine hydrobromide has a molecular weight of 327.26 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
Sophocarpine has demonstrated significant anti-inflammatory and analgesic effects. It modulates various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the inflammatory response . These properties suggest its potential use in treating conditions characterized by inflammation and pain.
Mécanisme D'action
- Cellular effects include apoptosis (programmed cell death), autophagy, and altered signaling pathways .
- For instance, it suppresses PI3K/AKT signaling in gastric cancer cells, leading to apoptosis and autophagy .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBQEIQEBNYSFK-PUILLJIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6483-15-4 (Parent) | |
| Record name | Sophocarpine, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00999263 | |
| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sophocarpine hydrobromide | |
CAS RN |
78003-71-1 | |
| Record name | Sophocarpine, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?
A1: While the exact mechanism is not fully elucidated in the provided research, Sophocarpine Hydrobromide appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.
Q2: What is the role of the central nervous system in the bronchospasmolytic effect of Sophocarpine Hydrobromide?
A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of Sophocarpine Hydrobromide. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



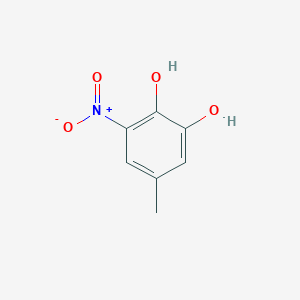


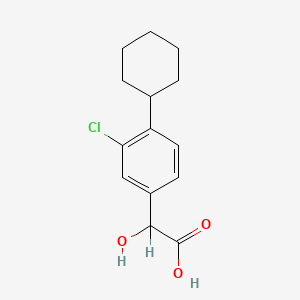

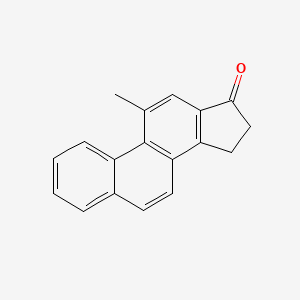

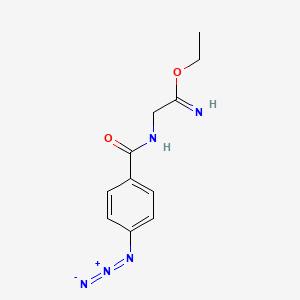

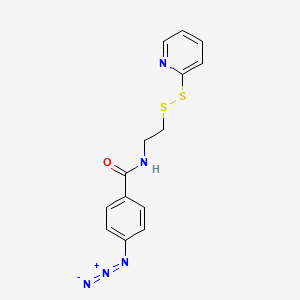

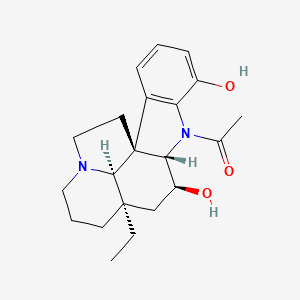

![N-[2-[1-methyl-5-[[(4-methylphenyl)-oxomethyl]amino]-2-benzimidazolyl]ethyl]-2-furancarboxamide](/img/structure/B1228472.png)